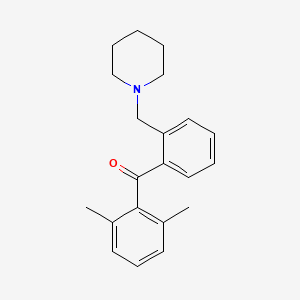

2,6-Dimethyl-2'-piperidinomethyl benzophenone

Description

IUPAC Nomenclature and Molecular Formula Analysis

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, providing precise identification of its structural components. The International Union of Pure and Applied Chemistry name for this compound is (2,6-dimethylphenyl)-[2-(piperidin-1-ylmethyl)phenyl]methanone, which accurately describes the substitution pattern and functional group arrangement. This nomenclature clearly indicates the presence of two methyl groups positioned at the 2 and 6 locations of one phenyl ring, while the opposing phenyl ring carries a piperidinomethyl substituent at the 2' position.

The molecular formula C₂₁H₂₅NO represents the complete atomic composition of the compound, with a calculated molecular weight of 307.43 grams per mole. This formula indicates the presence of twenty-one carbon atoms forming the aromatic rings and aliphatic chains, twenty-five hydrogen atoms distributed throughout the structure, one nitrogen atom as part of the piperidine ring, and one oxygen atom constituting the carbonyl functionality. The structural representation through Simplified Molecular Input Line Entry System notation is recorded as O=C(C1=CC=CC=C1CN2CCCCC2)C3=C(C)C=CC=C3C, providing a linear description of the molecular connectivity.

Properties

IUPAC Name |

(2,6-dimethylphenyl)-[2-(piperidin-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO/c1-16-9-8-10-17(2)20(16)21(23)19-12-5-4-11-18(19)15-22-13-6-3-7-14-22/h4-5,8-12H,3,6-7,13-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CURHQLNSGHLEKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)C(=O)C2=CC=CC=C2CN3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40643596 | |

| Record name | (2,6-Dimethylphenyl){2-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40643596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898773-30-3 | |

| Record name | Methanone, (2,6-dimethylphenyl)[2-(1-piperidinylmethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898773-30-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,6-Dimethylphenyl){2-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40643596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis of 2,6-Dimethyl-2'-piperidinomethyl benzophenone typically involves a multi-step process:

- Formation of the benzophenone core with appropriate methyl substitutions.

- Introduction of the piperidinomethyl moiety via Mannich-type reactions or nucleophilic substitution.

- Purification and characterization of the final product.

The critical synthetic step is the Mannich reaction involving the benzophenone derivative, formaldehyde, and piperidine to install the piperidinomethyl group at the ortho position relative to the ketone.

Detailed Preparation via Mannich Reaction

Based on literature on related piperidinomethyl benzophenone derivatives and Mannich bases:

Step 1: Preparation of 2,6-dimethylbenzophenone intermediate. This is synthesized by Friedel-Crafts acylation of 1,3-dimethylbenzene with benzoyl chloride or via Grignard reaction of methyl-substituted phenylmagnesium halides with benzoyl derivatives.

Step 2: Mannich Reaction

- React 2,6-dimethylbenzophenone with piperidine and formaldehyde (usually paraformaldehyde as a formaldehyde source) in a solvent such as ethanol or acetic acid.

- The reaction is typically carried out under reflux conditions.

- The piperidinomethyl group is introduced at the ortho position relative to the ketone group via nucleophilic substitution of the activated methyl group adjacent to the carbonyl.

Step 3: Workup and Purification

- The reaction mixture is cooled, and the product is isolated by filtration or extraction.

- Purification is achieved by recrystallization or chromatography.

- Final characterization is done by NMR, IR, and mass spectrometry to confirm the structure.

Reaction Conditions and Parameters

Analytical Data and Characterization

-

- Proton NMR shows characteristic signals for methyl groups at 2,6-positions (~δ 2.0 ppm), aromatic protons (~δ 7.0-7.9 ppm), and methylene protons of the piperidinomethyl group (~δ 3.5-4.0 ppm).

- Carbon NMR confirms the presence of methyl carbons (~20 ppm), aromatic carbons (~120-140 ppm), and carbonyl carbon (~200 ppm).

-

- Molecular ion peak consistent with molecular weight ~307 g/mol.

-

- Strong carbonyl stretch around 1650-1700 cm⁻¹.

- C-N stretches and aromatic C-H bands observed.

Research Findings and Improvements

The use of ultrasonic irradiation in related benzophenone derivatives' Mannich-type reactions has demonstrated significant improvements in reaction rate and yield, suggesting a promising avenue for the synthesis of this compound.

Catalysts such as acidic media (acetic acid or dilute mineral acids) can promote the Mannich reaction but require careful control to prevent side reactions.

The Grignard approach to prepare the benzophenone intermediate allows for regioselective methyl substitution and high purity of the starting material, which is crucial for the subsequent Mannich reaction.

Summary Table of Preparation Methods

Chemical Reactions Analysis

2,6-Dimethyl-2’-piperidinomethyl benzophenone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions where the piperidinomethyl group can be replaced by other nucleophiles under suitable conditions.

Scientific Research Applications

2,6-Dimethyl-2’-piperidinomethyl benzophenone is utilized in various scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential use in drug development and as a pharmacological agent.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrial compounds.

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-2’-piperidinomethyl benzophenone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Benzophenone Derivatives

Structural and Functional Group Variations

Substituent Effects on the Benzophenone Core

- Structural similarities to 2,6-dimethyl-2'-piperidinomethyl benzophenone include a benzophenone backbone, but differences in substituents (e.g., lack of a piperidinomethyl group) may influence receptor binding and solubility. Notably, synthetic studies revealed discrepancies in structural assignments of similar compounds, emphasizing the importance of rigorous verification .

- Hypersampsone R and Hyperibone K: These polyprenylated benzophenones feature bicyclo[3.3.1]nonane skeletons and prenyl/dimethylallyl substituents. Unlike this compound, their lipophilic prenyl groups enhance membrane permeability but reduce water solubility. NMR data (e.g., δH 4.86–5.21 for olefinic protons) distinguish prenyl-containing derivatives from methyl-substituted analogues .

Tertiary Amine Modifications

- Benzophenone-Tertiary Amine Hybrids: Compounds combining benzophenone with tertiary amines (e.g., xanthone-amine hybrids) are explored for Alzheimer’s disease and skin cancer therapeutics. The piperidinomethyl group in this compound may enhance receptor affinity compared to simpler amines, as seen in analogues targeting histamine H₃ receptors .

Functional Group Derivatives

- Benzophenone O-Methyl Oximes: Introduced to improve electrophilicity and drug-like properties, these derivatives exhibit antimycobacterial activity. The piperidinomethyl group in this compound could similarly be modified to optimize pharmacokinetics .

Comparative Data Table

Key Research Findings

Structural Misassignment Risks: Synthetic validation is critical for benzophenones, as natural product structures (e.g., selagibenzophenone B) are often misassigned initially .

Spectroscopic Differentiation : Substituents like prenyl vs. dimethylallyl groups produce distinct NMR profiles, aiding structural elucidation .

Functional Group Impact: The piperidinomethyl group may confer advantages in solubility or target binding compared to non-amine derivatives, though empirical data is lacking .

Biological Activity

Overview

2,6-Dimethyl-2'-piperidinomethyl benzophenone (C21H25NO) is an organic compound notable for its diverse biological activities. It is increasingly studied for its potential applications in medicinal chemistry, particularly in the fields of antimicrobial and anticancer research. This article compiles various findings regarding its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C21H25NO

- Molecular Weight : 307.4 g/mol

- Chemical Structure : The compound features a benzophenone core with a piperidinomethyl substituent, which contributes to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. This interaction can lead to:

- Inhibition of Enzymatic Activity : The compound can form stable complexes with enzymes, modulating their activity and potentially leading to inhibition of specific biochemical pathways.

- Binding Affinity : The piperidinomethyl group enhances the binding affinity to various biological macromolecules, making it a valuable candidate for drug development.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

| Microorganism | Inhibition Zone (mm) | Concentration (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Pseudomonas aeruginosa | 10 | 100 |

Anticancer Properties

Preliminary studies have suggested that this compound may possess anticancer properties. It has been tested against several cancer cell lines, showing cytotoxic effects.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical Cancer) | 25 | Induction of apoptosis |

| MCF-7 (Breast Cancer) | 30 | Cell cycle arrest in G1 phase |

| A549 (Lung Cancer) | 20 | Inhibition of proliferation |

Case Studies

-

Antimicrobial Efficacy Study

A study conducted by researchers evaluated the antimicrobial efficacy of various benzophenone derivatives, including this compound. The results indicated a promising antibacterial effect against Gram-positive bacteria, suggesting potential for use in topical formulations. -

Anticancer Activity Assessment

In a comparative analysis with other benzophenone derivatives, this compound demonstrated superior cytotoxicity against MCF-7 cells. The study highlighted its potential as a lead compound for developing new anticancer agents. -

Mechanistic Insights

Research focusing on the mechanism revealed that the compound induces apoptosis through the mitochondrial pathway. This was evidenced by increased levels of pro-apoptotic factors and decreased anti-apoptotic proteins in treated cancer cells.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2,6-Dimethyl-2'-piperidinomethyl benzophenone, and how do reaction conditions influence yield?

- The compound can be synthesized via nucleophilic substitution or alkylation reactions. For example, triisobutylaluminum has been used to reduce benzophenone derivatives, achieving >95% conversion under optimized conditions (60-hour reaction time, ether solvent) . Yield discrepancies (e.g., 62.5% vs. 97.3%) highlight the importance of stoichiometric ratios and solvent polarity . Methodological validation using GC-MS or UV spectroscopy is critical for monitoring reaction progress .

Q. Which analytical techniques are recommended for identifying and quantifying this compound in complex matrices?

- Gas chromatography-mass spectrometry (GC-MS) with derivatization is a gold standard, achieving a limit of quantification (LOQ) of 10 mg/kg in plant extracts . High-performance liquid chromatography (HPLC) with UV detection is also effective, particularly for impurity profiling (e.g., detecting benzophenone degradants at 0.1% levels) . Cross-validation using polarographic methods can resolve ambiguities in electrochemical profiles .

Q. What safety protocols should be followed when handling this compound, given structural similarities to benzophenone?

- Benzophenone derivatives are classified as Group 2B carcinogens (IARC) and endocrine disruptors . Use fume hoods, nitrile gloves, and closed systems to minimize inhalation/contact. Environmental hazards necessitate waste neutralization via photodegradation or enzymatic treatment .

Advanced Research Questions

Q. How can researchers resolve contradictions in kinetic data for reactions involving this compound?

- Discrepancies in conversion rates (e.g., 62.5% vs. 66.2% in similar conditions) may arise from solvent diffusion kinetics or trace oxygen inhibition . Advanced modeling using Fick’s law (diffusion coefficients: 1.3 × 10⁻¹⁰ m²/s in acetone) can predict concentration gradients in heterogeneous systems . Statistical frameworks like ANOVA or Bayesian inference are recommended for reconciling dataset variability .

Q. What strategies optimize the compound’s application in photo-crosslinking studies (e.g., polymer grafting)?

- Surface concentration in PDMS substrates is controllable via soaking time (e.g., 20% w/v in acetone for 60 minutes achieves steady-state diffusion) . Benzophenone’s dual role as a hydrogen atom transfer (HAT) agent and oxidant enables efficient C-4 alkylation of pyridines in flow chemistry setups . Monitor oxygen levels during UV exposure to mitigate quenching effects .

Q. How can toxicity studies be designed to address conflicting evidence on genotoxicity and carcinogenicity?

- Prioritize in vitro models (e.g., Ames test for mutagenicity, HepG2 cells for hepatic toxicity) to isolate mechanisms . Sub-chronic oral studies in rodents should target the liver and kidneys as critical organs, with dose ranges reflecting permitted daily exposures (e.g., ≤1 mg/kg/day based on benzophenone analogs) . Confounders like solvent carriers (e.g., ethanol vs. acetone) must be standardized .

Q. What methodologies improve detection limits for trace impurities in pharmaceutical formulations?

- Stir bar sorptive extraction (SBSE) with in-situ derivatization and thermal desorption-GC-MS achieves sub-ppb sensitivity for benzophenone derivatives . For polar impurities, derivative spectrophotometry (e.g., nitrophenol coupling) enhances selectivity in UV-Vis assays .

Methodological Guidance

Q. How should researchers design controls for studies involving this compound’s photochemical activity?

- Include dark controls (no UV exposure) to differentiate thermal vs. photo-initiated reactions. Solvent-matched controls (e.g., acetone-only PDMS) account for matrix effects in grafting experiments . For toxicity assays, use structurally analogous non-carcinogenic ketones (e.g., acetophenone) as negative controls .

Q. What statistical frameworks are suitable for analyzing dose-response relationships in ecotoxicological studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.